

# Application Notes & Protocols: Development of NPGDGE-Modified Composites with Enhanced Toughness

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## Compound of Interest

Compound Name: *Neopentyl glycol diglycidyl ether*

Cat. No.: B100221

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Audience: Researchers, scientists, and drug development professionals.

**Introduction:** Epoxy resins are a critical class of thermosetting polymers used in high-performance applications such as aerospace, automotive, and electronics due to their excellent mechanical strength, thermal stability, and chemical resistance. However, their highly cross-linked structure often results in inherent brittleness and poor fracture toughness. **Neopentyl glycol diglycidyl ether** (NPGDGE) is an aliphatic, difunctional reactive diluent used to address this limitation.<sup>[1][2]</sup> Unlike non-reactive diluents, which can compromise the final mechanical properties, NPGDGE's epoxy groups participate in the curing reaction, integrating into the polymer network.<sup>[3]</sup> This incorporation reduces the resin's viscosity for improved processing while simultaneously enhancing the flexibility, impact resistance, and overall toughness of the final composite material.<sup>[3][4]</sup> These application notes provide detailed protocols for the fabrication and characterization of NPGDGE-modified epoxy composites and summarize the expected quantitative improvements in mechanical properties.

## Data Presentation: Mechanical Properties of Modified Epoxy Composites

The inclusion of a reactive diluent like NPGDGE systematically alters the mechanical behavior of epoxy resins. As the concentration of NPGDGE increases, a trade-off is typically observed between stiffness/strength and ductility/toughness. The following tables summarize

representative data on how key mechanical properties are affected by the addition of an aliphatic reactive diluent.

Table 1: Tensile and Flexural Properties of NPGDGE-Modified Epoxy Resin

Property	Unmodified Epoxy	10% NPGDGE	20% NPGDGE	30% NPGDGE
Tensile Modulus (GPa)	3.1	2.9	2.7	2.5
Ultimate Tensile Strength (MPa)	75	70	65	60
Tensile Strain at Break (%)	4.0	5.2	6.5	7.0
Flexural Modulus (GPa)	3.2	3.0	2.8	2.6
Flexural Strength (MPa)	120	112	105	98

Note: Data is representative of typical findings for aliphatic reactive diluents and illustrates the general trend.

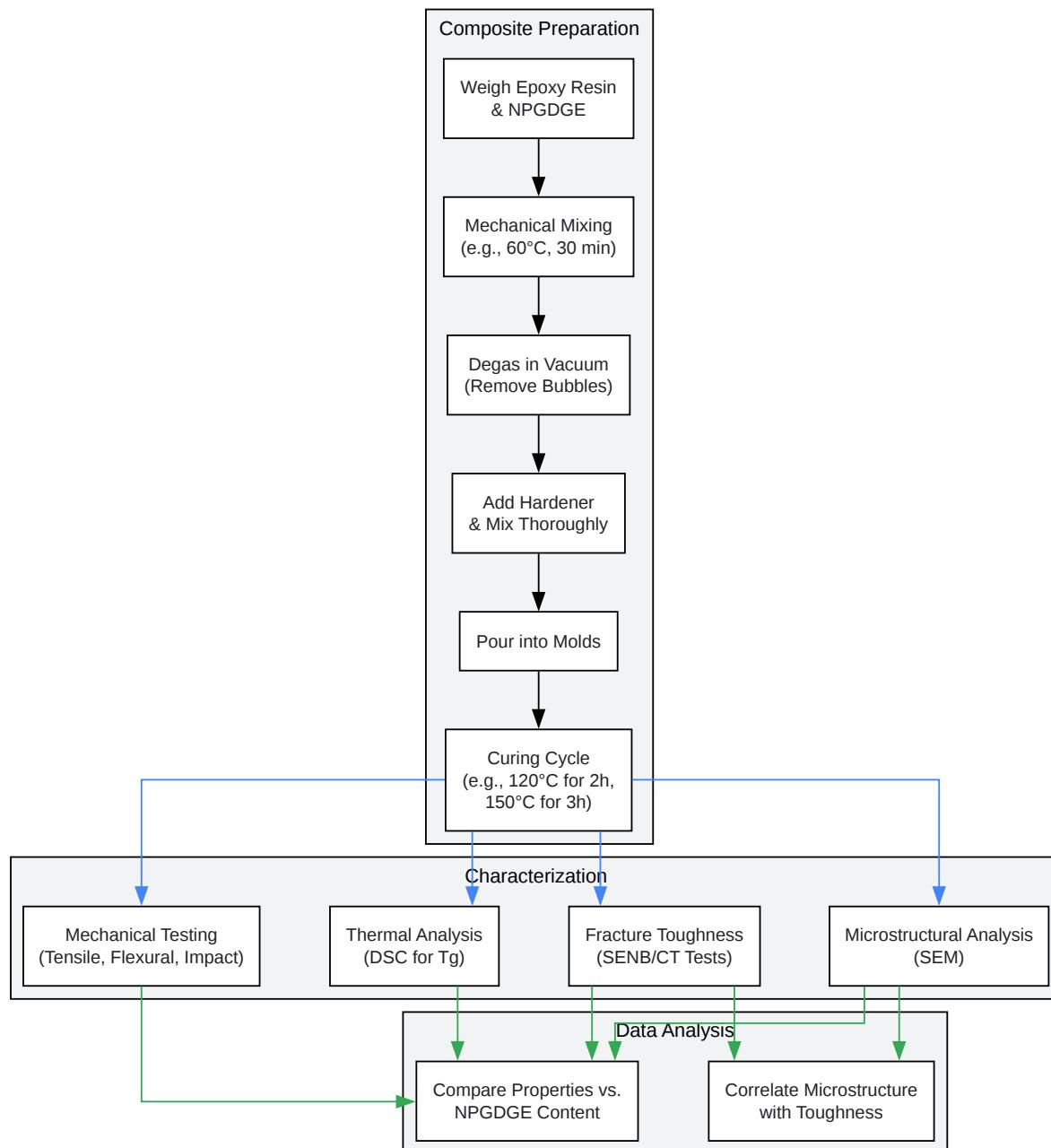
Table 2: Toughness and Thermal Properties of NPGDGE-Modified Epoxy Resin

Property	Unmodified Epoxy	10% NPGDGE	20% NPGDGE	30% NPGDGE
Fracture				
Toughness (KIC, MPa·m <sup>1/2</sup> )	0.65	0.72	0.78	0.84
Fracture Energy (GIC, J/m <sup>2</sup> )	132	173	216	270
Percentage Increase in KIC (%)	-	10.8	20.0	29.2
Glass Transition Temp. (T <sub>g</sub> , °C)	155	154	153	152

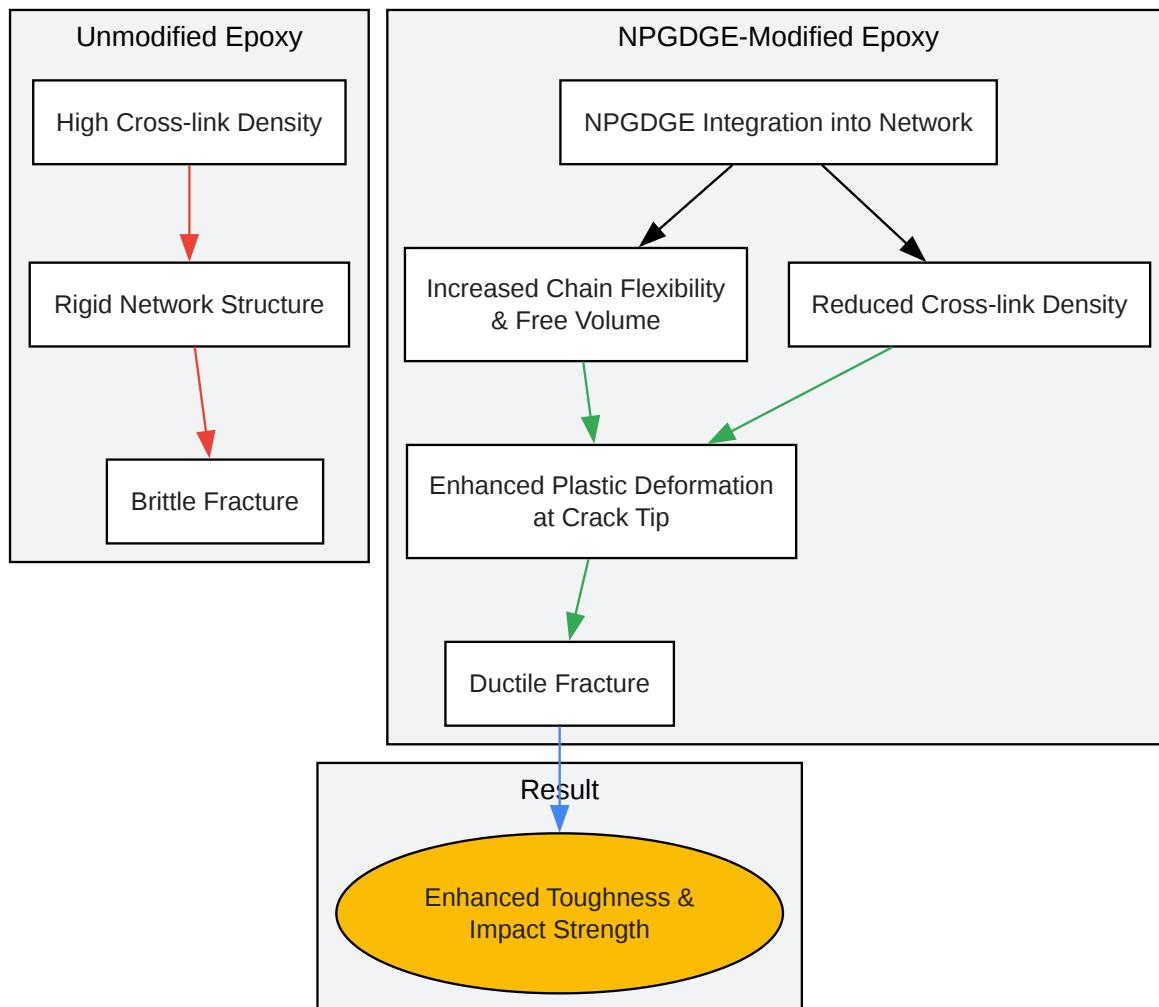
Note: The data shows a significant enhancement in fracture toughness and energy with a minimal effect on the glass transition temperature.

## Experimental Workflow and Toughening Mechanism

The following diagrams illustrate the overall experimental process and the proposed mechanism by which NPGDGE enhances the toughness of the epoxy matrix.

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**Caption:** Experimental workflow for NPGDGE-modified composite fabrication and characterization.



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**Caption:** Toughening mechanism of NPGDGE in an epoxy matrix.

## Experimental Protocols

### Protocol 1: Fabrication of NPGDGE-Modified Epoxy Composites

## 1. Materials and Reagents:

- Base Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
- **Neopentyl Glycol Diglycidyl Ether (NPGDGE)**
- Epoxy Hardener (e.g., an amine-based curing agent like diaminodiphenyl methane - DDM)
- Silicone molds
- Mold release agent
- Mechanical stirrer with heating mantle
- Vacuum oven

## 2. Procedure:

- Calculate the required amounts of epoxy resin, NPGDGE, and hardener based on the desired weight percentage (e.g., 0%, 10%, 20%, 30% NPGDGE) and the stoichiometric ratio of epoxy groups to amine hydrogen.
- Preheat the base epoxy resin to 60°C in a beaker on a heating mantle to reduce its viscosity.
- Add the calculated amount of NPGDGE to the preheated epoxy resin.
- Mechanically stir the mixture at 300 rpm for 30 minutes at 60°C to ensure a homogeneous blend.
- Transfer the mixture to a vacuum oven and degas at 60°C for 20-30 minutes, or until all visible air bubbles are removed.
- Cool the mixture to approximately 40°C. Add the stoichiometric amount of the hardener and mix thoroughly for 5-10 minutes, avoiding the introduction of new air bubbles.
- Apply a thin layer of mold release agent to the silicone molds.
- Carefully pour the final mixture into the prepared molds.

- Place the molds in a programmable oven and apply the curing cycle. A typical cycle is 120°C for 2 hours, followed by a post-curing stage at 150°C for 3 hours.
- Allow the samples to cool slowly to room temperature inside the oven before demolding.

## Protocol 2: Mechanical Property Testing

### 1. Tensile and Flexural Testing (ASTM D638 & D790):

- Prepare dog-bone shaped specimens for tensile tests and rectangular bars for flexural tests according to ASTM standards from the cured composite sheets.
- Measure the dimensions of each specimen accurately using a digital caliper.
- Conduct the tests using a Universal Testing Machine (UTM) at a constant crosshead speed (e.g., 2 mm/min).
- Record the load-displacement data until the specimen fractures.
- Calculate the tensile/flexural modulus, ultimate strength, and strain at break from the resulting stress-strain curves. Test at least five specimens per composition.

### 2. Fracture Toughness Testing (ASTM D5045):

- Prepare single-edge-notch-bend (SENB) or compact tension (CT) specimens from the cured composite sheets.
- Create a sharp pre-crack at the notch tip by gently tapping a fresh razor blade into the notch.
- Measure the specimen dimensions, including the crack length (a) and width (W).
- Load the specimen in a UTM under a three-point bending (for SENB) or tensile (for CT) configuration at a constant displacement rate (e.g., 1 mm/min).
- Record the peak load (PQ) at which crack propagation initiates.
- Calculate the critical stress intensity factor (KIC), a measure of fracture toughness, using the appropriate formula for the specimen geometry as specified in ASTM D5045.

## Protocol 3: Microstructural and Thermal Analysis

### 1. Scanning Electron Microscopy (SEM):

- Examine the fracture surfaces of the specimens tested for fracture toughness.
- Mount the fracture surfaces onto SEM stubs using conductive carbon tape.
- Sputter-coat the surfaces with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
- Image the surfaces using an SEM at various magnifications (e.g., 100x to 5000x).
- Analyze the micrographs to identify the fracture mechanisms. Unmodified epoxies typically show smooth, glassy surfaces characteristic of brittle fracture, while toughened samples exhibit rougher surfaces with features indicating plastic deformation.

### 2. Differential Scanning Calorimetry (DSC):

- Cut a small sample (5-10 mg) from the cured composite.
- Place the sample in an aluminum DSC pan and seal it.
- Place the pan in the DSC instrument alongside an empty reference pan.
- Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the glass transition (e.g., 30°C to 200°C).
- Determine the glass transition temperature (T<sub>g</sub>) from the midpoint of the step change in the heat flow curve.

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